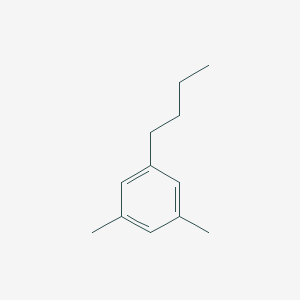

1-Butyl-3,5-dimethylbenzene

Descripción general

Descripción

1-Butyl-3,5-dimethylbenzene is an organic compound with the molecular formula C12H18. It consists of a benzene ring substituted with a butyl group and two methyl groups at the 3 and 5 positions. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-3,5-dimethylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of 3,5-dimethylbenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Corresponding alkanes.

Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Synthetic Applications

1-Butyl-3,5-dimethylbenzene is primarily utilized in organic synthesis due to its ability to participate in various chemical reactions. Notably, it has been employed in the synthesis of bulky, multi-alkylated diaryl disulfides. These compounds are significant in materials science and organic chemistry.

Synthesis of Diaryl Disulfides

-

Reaction Overview :

- The compound participates in cascade diarylation reactions with non-prefunctionalized arenes.

- It is used to synthesize bulky diaryl disulfides such as:

- Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide

- Bis(2,4,6-triisopropylphenyl) disulfide

-

Reaction Mechanism :

- The mechanism typically involves the formation of a reactive intermediate that facilitates the coupling of aryl groups through disulfide linkages.

Industrial Applications

This compound serves as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds. This property is particularly useful in the extraction and purification processes within chemical manufacturing.

Solvent Properties

- Role : Acts as a solvent that disrupts intermolecular forces between different substances.

- Applications :

- Extraction of organic compounds from complex mixtures.

- Purification processes in pharmaceuticals and chemical research.

Case Study 1: Synthesis of Disulfides

In a study conducted on the synthesis of diaryl disulfides using this compound, researchers reported high yields and selectivity for the desired products. The study highlighted the efficiency of this compound in facilitating the formation of complex organic molecules under mild reaction conditions.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide | 85% | Room Temperature |

| Bis(2,4,6-triisopropylphenyl) disulfide | 90% | Reflux |

Case Study 2: Solvent Efficacy

A comparative analysis was performed to evaluate the solvent efficacy of this compound against other common solvents. The results indicated that it provided superior solubility for specific organic compounds used in pharmaceutical formulations.

| Solvent | Solubility (g/L) | Application |

|---|---|---|

| This compound | 150 g/L | Pharmaceutical Extraction |

| Toluene | 100 g/L | General Organic Reactions |

| Ethanol | 80 g/L | Polar Compound Solubility |

Mecanismo De Acción

The mechanism of action of 1-butyl-3,5-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product .

Comparación Con Compuestos Similares

- 1-tert-Butyl-3,5-dimethylbenzene

- 1,3-Dimethyl-5-tert-butylbenzene

- 5-tert-Butyl-m-xylene

Comparison: 1-Butyl-3,5-dimethylbenzene is unique due to the presence of a butyl group, which influences its physical and chemical properties. Compared to its tert-butyl analogs, this compound has a lower boiling point and different reactivity patterns in substitution reactions. The linear butyl group also affects the compound’s solubility and interaction with other molecules .

Actividad Biológica

1-Butyl-3,5-dimethylbenzene, also known as tert-Butyl-3,5-dimethylbenzene, is an aromatic hydrocarbon with the molecular formula and a molecular weight of 162.27 g/mol. This compound is notable for its solvent properties and its role in various chemical reactions. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and toxicology.

This compound is characterized by:

- Molecular Structure : It possesses a tert-butyl group attached to a benzene ring with two methyl substituents at the 3 and 5 positions.

- Solvent Characteristics : This compound acts as a solvent in biochemical applications, facilitating the extraction and purification of organic compounds due to its ability to disrupt intermolecular forces between substances .

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Solvation Effects : It forms non-covalent interactions with various biomolecules, which can influence biochemical pathways by altering solubility and bioavailability of other compounds .

- Impact on Enzymatic Activity : Studies indicate that similar compounds can modulate enzyme activities by affecting the microenvironment around active sites .

Toxicological Profile

Research on the toxicological effects of this compound is limited but suggests potential concerns:

- Metabolism : Compounds like p-xylene, which share structural similarities, have been shown to undergo metabolic processes that can lead to harmful effects on pulmonary and hepatic systems .

- Health Risks : Exposure to aromatic hydrocarbons is often associated with respiratory issues and potential carcinogenic effects, necessitating further investigation into the specific risks posed by this compound .

Study on Solvent Effects

A study focusing on the extraction efficiency of various solvents compared to this compound highlighted its effectiveness in isolating organic compounds from complex mixtures. The results indicated that this compound could enhance the yield of target substances significantly when used in extraction protocols .

Toxicity Assessment

A toxicity assessment involving rats exposed to similar aromatic compounds showed that high doses resulted in decreased pulmonary function and altered liver enzyme activity. While direct studies on this compound are scarce, extrapolating from related compounds suggests caution in its use at elevated concentrations .

Comparative Analysis

| Property | This compound | p-Xylene | Toluene |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈ | C₈H₁₀ | C₇H₈ |

| Molecular Weight | 162.27 g/mol | 106.17 g/mol | 92.14 g/mol |

| Solvent Properties | Good for organic extractions | Moderate | Excellent |

| Toxicity (rat studies) | Limited data | Respiratory issues | Neurotoxic effects |

Propiedades

IUPAC Name |

1-butyl-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-5-6-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINMJHHVPMUMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037096 | |

| Record name | 1-Butyl-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-74-7 | |

| Record name | 1-Butyl-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.